molecular formula C10H15N3O B1488930 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1343254-71-6

1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B1488930
CAS RN: 1343254-71-6
M. Wt: 193.25 g/mol
InChI Key: XQIOHWPREKWEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol, also known as EPPO, is a synthetic compound with a wide range of applications in the medical and scientific fields. It is a versatile molecule that can be used in the synthesis of a variety of drugs and other compounds, as well as in research and laboratory experiments.

Scientific Research Applications

Metabolite Analysis and Environmental Exposure

1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol, as a metabolite of certain pesticides, has been instrumental in the study of environmental exposure and its impact on human health. For example, urinary metabolites of organophosphate (OP) and pyrethroid (PYR) pesticides, including 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol, were measured in children to assess exposure levels. The studies revealed that this compound, along with other metabolites, can serve as biomarkers for evaluating pesticide exposure and its potential health effects (Bravo et al., 2019). Similarly, the presence of this metabolite in various populations, including pregnant women and agricultural workers, has been studied to understand the extent and implications of exposure to OP and PYR pesticides (Bravo et al., 2019), (Filippi et al., 2021).

Metabolic Pathways and Drug Interactions

Understanding the metabolic pathways and potential drug interactions of various compounds, including 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol, is crucial for drug development and safety. Studies have been conducted to analyze the metabolism and disposition of pharmaceutical compounds, shedding light on the complex interactions and pathways involved. For instance, research on the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identified significant metabolites in human urine, providing insights into its metabolic pathways and potential implications for drug efficacy and safety (Balani et al., 1995).

properties

IUPAC Name

1-(6-ethylpyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-8-5-10(12-7-11-8)13-4-3-9(14)6-13/h5,7,9,14H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIOHWPREKWEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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